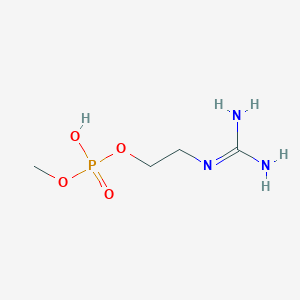
Guanidinoethyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinoethyl methyl phosphate is an organic phosphate that consists of phosphoethanolamine bearing N-amidino and O-methyl substituents. It is a tautomer of a this compound zwitterion.
Applications De Recherche Scientifique
Biochemical Research Applications
Guanidinoethyl methyl phosphate serves as a substrate in phosphorylation reactions, which are essential for energy transfer and signal transduction within biological systems. Its role in metabolic pathways involving phosphotransfer reactions is particularly noteworthy:
- Phosphorylation Reactions : The compound acts as a substrate for specific kinases, contributing to the regulation of cellular processes such as energy metabolism and signal transduction. This makes it an important tool for researchers studying enzyme activity and metabolic regulation.
- Nitric Oxide Production : The amidino group in this compound suggests potential interactions with nitric oxide synthase, which could influence nitric oxide production in various tissues. This interaction is crucial for understanding cardiovascular function and signaling pathways.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly in contexts related to metabolic disorders and enzyme deficiencies:
- Metabolic Disorders : Given its involvement in energy metabolism, this compound may have implications for treating conditions associated with metabolic dysregulation. Its ability to modulate kinase activity could be leveraged to develop treatments for diseases like diabetes or obesity.
- Enzyme Replacement Therapy : The compound's role as a substrate for specific enzymes opens avenues for research into enzyme replacement therapies for genetic disorders where enzyme deficiencies lead to metabolic issues.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Enzyme Interaction Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects through interaction with various enzymes. These studies are crucial for understanding its potential therapeutic applications.
- Nitrogen Retention Studies : In animal models, supplementation with related compounds like guanidinoacetic acid has been shown to influence nitrogen retention and overall growth performance. This suggests that this compound may have similar effects on nitrogen metabolism .
- Metabolomic Profiles : Investigations into metabolomic profiles have identified this compound as a significant metabolite in healthy versus diseased tissues, indicating its potential role as a biomarker for metabolic health .
Propriétés
Formule moléculaire |
C4H12N3O4P |
|---|---|
Poids moléculaire |
197.13 g/mol |
Nom IUPAC |
2-(diaminomethylideneamino)ethyl methyl hydrogen phosphate |
InChI |
InChI=1S/C4H12N3O4P/c1-10-12(8,9)11-3-2-7-4(5)6/h2-3H2,1H3,(H,8,9)(H4,5,6,7) |
Clé InChI |
PTALSLHNZQRENZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(O)OCCN=C(N)N |
SMILES canonique |
COP(=O)(O)OCCN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















